trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476056
InChI: InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1
SMILES:
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC20476056

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
IUPAC Name methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1
Standard InChI Key BIEPZFCAZKUWNM-RYUDHWBXSA-N
Isomeric SMILES COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2
Canonical SMILES COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyrrolidine core substituted at the 1-position with a benzyl group and at the 4-position with a trifluoromethyl (-CF3_3) group. The methyl ester at the 3-position completes its stereoelectronic profile. The trans configuration of the 3- and 4-substituents is critical for its biological activity .

Table 1: Physicochemical Properties

PropertyValue
IUPAC Namemethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Molecular FormulaC14H16F3NO2\text{C}_{14}\text{H}_{16}\text{F}_{3}\text{NO}_{2}
Molecular Weight287.28 g/mol
Canonical SMILESCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2
Stereochemistry(3R,4R) configuration
PubChem CID67132905

Discrepancies in early reports erroneously assigned a larger molecular formula (C20H20F3NO2\text{C}_{20}\text{H}_{20}\text{F}_{3}\text{NO}_{2}), likely due to misannotation. Corrected data confirm the C14\text{C}_{14} backbone .

Spectroscopic Characterization

The compound’s isomeric SMILES (\text{COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2) reflects its stereochemical purity, validated via 1H^1\text{H}-NMR and chiral HPLC . The trifluoromethyl group contributes distinct 19F^{19}\text{F}-NMR signals at -62 ppm, while the benzyl aromatic protons resonate as a multiplet near 7.3 ppm .

Synthesis and Stereochemical Control

Key Synthetic Routes

Synthesis begins with a Wittig reaction between methyl (triphenylphosphoranylidene)acetate and 3-(trifluoromethyl)benzaldehyde, yielding an α,β-unsaturated ester intermediate . Subsequent 3+2 cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine generates the pyrrolidine ring .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Wittig ReactionMethyl (triphenylphosphoranylidene)acetate, DCM, 0°C → RT76%
CycloadditionN-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA, THF58%
Asymmetric HydrogenationRu(OAc)2_2, MeOBIPHEP ligand, H2_2 (40 bar), MeOH88%

Asymmetric hydrogenation using a ruthenium-MeOBIPHEP catalyst achieves >99.9% enantiomeric excess (ee), critical for pharmacological activity .

Purification and Scalability

Silica gel chromatography (heptane/ethyl acetate) isolates intermediates, while final products are recrystallized from methanol/water . Pilot-scale batches (1 kg) maintain >98% purity, demonstrating industrial feasibility .

Pharmacological Applications and Mechanisms

Antimalarial Activity

In phenotypic screens, the compound exhibits EC50_{50} values of 46 nM (3D7 strain) and 21 nM (Dd2 strain) against Plasmodium falciparum . Its long murine half-life (4.4 h) and oral efficacy (ED99_{99} = 30 mg/kg/day) position it as a lead candidate .

Table 3: Structure-Activity Relationship (SAR) Insights

Modification SiteEffect on EC50_{50} (nM)
4-CF3_3 → 4-Cl5-fold reduction
Benzyl → BocLoss of activity
3-COOMe → 3-COOHImproved solubility, similar potency

The 4-CF3_3 group enhances lipophilicity and target engagement, likely inhibiting aspartic proteases critical for parasite hemoglobin digestion .

Materials Science Applications

Polymer Additives

The CF3_3 group’s electron-withdrawing nature improves thermal stability in polyamide composites, with degradation temperatures exceeding 300°C. Applications in flame-retardant materials are under exploration.

Chiral Catalysis

As a ligand in asymmetric catalysis, the compound’s rigid pyrrolidine framework induces enantioselectivity in aldol reactions (up to 92% ee).

SupplierLocationPurityPrice (USD/g)
Nantong MYBio-pharm Co., LtdChina>98%$120
Nantong Puyue BiomedicalChina>95%$95
VulcanChemUSA>99%$150

Suppliers emphasize research-use-only status, with no current Good Manufacturing Practice (GMP) production.

Future Directions

  • Target Deconvolution: Identify molecular targets via chemoproteomics.

  • Prodrug Development: Enhance oral bioavailability through ester hydrolysis.

  • Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the CF3_3-pyrrolidine motif.

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